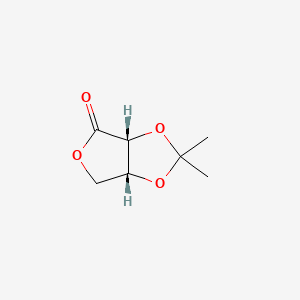

2,3-O-Isopropylidene-D-erythronolactone

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(3aR,6aR)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-7(2)10-4-3-9-6(8)5(4)11-7/h4-5H,3H2,1-2H3/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPSMBYLYRPVGU-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2COC(=O)C2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2COC(=O)[C@@H]2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2,3-O-Isopropylidene-D-erythronolactone

Introduction: 2,3-O-Isopropylidene-D-erythronolactone is a versatile chiral synthon widely employed in organic synthesis and medicinal chemistry. As a protected derivative of D-erythronolactone, its unique structure, featuring a lactone ring and a rigid isopropylidene group, allows for stereoselective reactions, making it an invaluable building block for the synthesis of complex, biologically active molecules.[1][2] This guide provides an in-depth overview of its chemical and physical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development. It has been utilized as a starting material for the synthesis of natural products like steroidal hormones, terpenoids, leukotrienes, and pyrrolizidine (B1209537) alkaloids.[3][4] Recent research has also focused on its potential in developing new antiviral and anticancer agents.[3]

Core Properties

The fundamental properties of this compound are summarized below. These data are critical for its use in synthetic chemistry, dictating reaction conditions and purification strategies.

Chemical and Physical Data

The compound is typically a white to off-white crystalline solid.[1][3] It has low solubility in water but is soluble in many organic solvents, including acetone (B3395972), chloroform, and ethanol.[3]

| Property | Value | Citations |

| CAS Number | 25581-41-3 | [1][3][5] |

| Molecular Formula | C₇H₁₀O₄ | [1][2][3][5] |

| Molecular Weight | 158.15 g/mol | [1][3][5][6] |

| IUPAC Name | (3aR,6aR)-2,2-dimethyldihydrofuro[3,4-d][3][4]dioxol-4-one | [3][6] |

| Appearance | White to off-white crystalline solid/powder | [1][3][7] |

| Melting Point | 67-69 °C | [1][5][8][9] |

| Optical Rotation | [α]²⁰/D approx. -114° to -124° (c=1-2 in H₂O) | [1][5][10] |

| Solubility | Low in water; Soluble in ethanol, chloroform, acetone | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of the compound.

| Spectroscopy | Data | Citations |

| ¹H NMR | (100 MHz, CDCl₃) δ: 4.89 (dt, 1H), 4.75 (d, 1H), 4.42 (d, 2H), 1.46 (s, 3H), 1.37 (s, 3H) | [4] |

| IR | (CHCl₃) cm⁻¹: 1786 (C=O, γ-lactone) | [4] |

Synthesis and Applications

This compound is a crucial intermediate, valued for its ability to introduce chirality into target molecules. Its synthesis is well-established, and its applications are diverse.

Synthetic Workflow

The most common synthesis involves the acid-catalyzed protection of D-erythronolactone, which can be generated from the oxidative cleavage of erythorbic acid (D-isoascorbic acid).[4][11] This process is efficient and can be performed on a large scale.[4]

Caption: Synthetic pathway from Erythorbic Acid to the target lactone.

Role as a Chiral Precursor

This lactone serves as a foundational chiral building block. The protected diol allows for selective manipulation of the lactone functionality, which can be reduced to the corresponding lactol (2,3-O-isopropylidene-D-erythrose) with reagents like diisobutylaluminum hydride (DIBAL-H).[4][12] This opens pathways to a wide array of complex molecules.

Caption: Diverse molecular classes synthesized from the title compound.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for successful synthesis. The following protocols are based on established methods.

Protocol 1: Synthesis of this compound

This procedure details the acid-catalyzed protection of D-erythrono-γ-lactone.[4][12]

-

Materials:

-

D-erythrono-γ-lactone

-

Acetone (anhydrous)

-

2,2-dimethoxypropane (B42991) (2,2-DMP)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Anhydrous ether

-

Hexanes

-

Nitrogen gas supply

-

-

Procedure:

-

A mixture of D-erythrono-γ-lactone (0.20 mol), 2,2-dimethoxypropane (0.61 mol), and 500 mL of acetone is stirred at room temperature in a flask.[12]

-

p-Toluenesulfonic acid monohydrate (2.2 mmol) is added to the stirred mixture.[12]

-

The resulting slurry is blanketed with nitrogen and stirred at room temperature for approximately 18 hours.[4][12]

-

In a separate flask, a solution of anhydrous ether (500 mL) and triethylamine (0.44 mol) is prepared and cooled to 5°C in an ice bath.[4]

-

The reaction mixture from step 3 is decanted into the cold triethylamine solution to quench the acid catalyst.[4]

-

-

Work-up and Purification:

-

The quenched mixture is filtered, and the filtrate is concentrated using a rotary evaporator.[4]

-

The resulting residue is dissolved in 250 mL of ether and filtered through a pad of silica (B1680970) gel to remove polar impurities.[4]

-

The ether is removed under reduced pressure, and the resulting solid is treated with 225 mL of hexanes to induce precipitation.[4]

-

The mixture is refrigerated at 0°C for at least 3.5 hours to maximize crystallization.[4][12]

-

The product is collected by suction filtration, washed with cold hexanes, and dried under high vacuum to yield this compound as a white solid.[4][12]

-

Protocol 2: Reduction to 2,3-O-Isopropylidene-D-erythrose (Lactol)

The lactone can be readily reduced to the corresponding hemiacetal (lactol), a valuable intermediate.[4]

-

Materials:

-

This compound

-

Anhydrous solvent (e.g., Toluene or THF)

-

Diisobutylaluminum hydride (DIBAL-H, solution in a suitable solvent)

-

Nitrogen gas supply

-

-

Procedure:

-

A solution of the lactone in an anhydrous solvent is prepared in a flame-dried flask under a nitrogen atmosphere.

-

The solution is cooled to -78°C using a dry ice/acetone bath.[12]

-

A solution of DIBAL-H is added dropwise to the stirred lactone solution, maintaining the low temperature.[12] The reaction progress is monitored by TLC.

-

Upon completion, the reaction is carefully quenched with a suitable reagent (e.g., methanol, followed by water or Rochelle's salt solution) at -78°C.

-

The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude lactol, which can be used directly or purified further.[12]

-

Biological Activity and Applications

Beyond its role as a synthon, this compound and its derivatives have shown potential biological activities.

-

Antimicrobial and Antitumor Properties: Studies have indicated that the compound possesses anti-inflammatory, antiviral, antitumor, and antifungal properties.[3] Its carbon chain has been suggested as essential for its activity against tuberculosis, potentially by binding to the adenosine (B11128) receptor in the bacterial cell membrane.[3][13]

-

Drug Development: It is a key starting material in the synthesis of various pharmaceutical agents.[1][7] For instance, it was used to synthesize pyrimidine-2,4-diamines as potential selective inhibitors of dihydrofolate reductase from Mycobacterium tuberculosis.[14] Its rigid, chiral structure makes it an ideal scaffold for designing new drugs targeting metabolic pathways.[1]

Analytical and Safety Information

-

Analytical Methods: The identity and purity of the compound are typically confirmed using spectroscopic techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy.[3][4] Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for quantification and purity assessment.[3]

-

Safety and Handling: The compound is a combustible solid.[5] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling.[9] If dust is generated, a dust mask (e.g., N95) is recommended.[9] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[9][15] According to available safety data, it is not classified as a carcinogen.[9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 25581-41-3: (-)-2,3-O-isopropylidene-D-erythrono-lacto… [cymitquimica.com]

- 3. glycodepot.com [glycodepot.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. (-)-2,3-O-Isopropylidene- D -erythronolactone 98 25581-41-3 [sigmaaldrich.com]

- 6. This compound | C7H10O4 | CID 386843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | 25581-41-3 [chemicalbook.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. lgcstandards.com [lgcstandards.com]

- 11. repositorium.uminho.pt [repositorium.uminho.pt]

- 12. benchchem.com [benchchem.com]

- 13. biosynth.com [biosynth.com]

- 14. researchgate.net [researchgate.net]

- 15. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 2,3-O-Isopropylidene-D-erythronolactone: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-O-Isopropylidene-D-erythronolactone is a versatile chiral building block with significant applications in the synthesis of complex natural products and pharmaceutically active molecules.[1][2] This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its biological activities, with a focus on its potential as an antibacterial agent. All quantitative data is presented in structured tables for clarity, and key experimental workflows and proposed mechanisms are visualized using Graphviz diagrams.

Physical and Chemical Properties

This compound is a white crystalline solid.[3] It is sparingly soluble in water but exhibits good solubility in a range of organic solvents, including ethanol, chloroform, and acetone (B3395972).[3] The compound is stable under standard conditions.

Identification and General Properties

| Property | Value | Reference |

| IUPAC Name | (3aR,6aR)-2,2-dimethyldihydrofuro[3,4-d][1][4]dioxol-4(3aH)-one | [4] |

| CAS Number | 25581-41-3 | |

| Molecular Formula | C₇H₁₀O₄ | [4] |

| Molecular Weight | 158.15 g/mol | [4] |

| Appearance | White to off-white crystalline solid/powder | [2][3] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 67-69 °C | |

| Optical Activity [α]20/D | -118° (c = 1 in H₂O) | |

| XLogP3 | 0.2 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 0 | [4] |

| Topological Polar Surface Area | 44.8 Ų | [4] |

Synthesis of this compound

The synthesis of this compound can be reliably achieved from D-erythorbic acid, as detailed in Organic Syntheses.[1] This procedure involves the oxidative cleavage of D-erythorbic acid to form D-erythronolactone, followed by acetalization with acetone to yield the desired product.

Experimental Protocol

Materials:

-

D-Erythorbic acid

-

Sodium carbonate (anhydrous)

-

30% Hydrogen peroxide

-

Hydrochloric acid (6 N)

-

Acetone

-

p-Toluenesulfonic acid monohydrate

-

Diethyl ether

-

Hexanes

-

Celite

-

Norit A (activated carbon)

Procedure:

-

Oxidative Cleavage of D-Erythorbic Acid:

-

Dissolve D-erythorbic acid in deionized water in a three-necked flask equipped with a stirrer and thermometer.

-

Cool the solution in an ice bath and add anhydrous sodium carbonate in portions.

-

Add 30% hydrogen peroxide dropwise while maintaining a low temperature.

-

After the addition is complete, warm the reaction mixture to approximately 40°C and stir for 30 minutes.

-

Add Norit A to decompose excess peroxide and heat the mixture on a steam bath.

-

Filter the hot mixture through a pad of Celite and wash the filter cake with hot deionized water.

-

Acidify the combined filtrate and washings to pH 1 with 6 N hydrochloric acid.

-

Concentrate the acidic solution under reduced pressure to obtain a solid residue containing D-erythronolactone.

-

-

Acetalization of D-Erythronolactone:

-

To the crude D-erythronolactone, add acetone and p-toluenesulfonic acid monohydrate.

-

Stir the slurry at room temperature under a nitrogen atmosphere for 18 hours.

-

In a separate flask, prepare a cooled solution of triethylamine in anhydrous diethyl ether.

-

Decant the reaction mixture into the triethylamine solution.

-

Filter the resulting mixture and wash the solids with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

-

Purification:

-

Recrystallize the crude product from a mixture of diethyl ether and hexanes to yield pure this compound as a white solid.

-

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Analytical Methods

Spectroscopic Data

The identity and purity of this compound are confirmed using various spectroscopic techniques.

| Technique | Key Data | Reference |

| ¹H NMR (CDCl₃) | Spectral data available on SpectraBase. | [5] |

| ¹³C NMR | Spectral data available on PubChem. | [4] |

| IR Spectroscopy | Spectral data available on PubChem. | [4] |

| Mass Spectrometry (GC-MS) | Spectral data available on PubChem. | [4] |

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):

-

Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H, Chiralpak AD), is recommended for enantiomeric purity analysis.[6][7][8][9][10] For routine analysis, a C18 or a more polar embedded-phase column can be used.

-

Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol) is typically used for normal-phase chiral separations.[10] For reversed-phase analysis, a gradient of acetonitrile (B52724) and water is common.[11]

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: As a polar compound, derivatization is necessary for GC analysis. Silylation is a common method for carbohydrates.

-

Column: A non-polar or medium-polarity column, such as a DB-5 or DB-17, is generally suitable.

-

Temperature Program: A temperature gradient from a low starting temperature (e.g., 100°C) to a high final temperature (e.g., 250°C) is typically used to ensure good separation.

-

Ionization: Electron Ionization (EI) is standard for generating a reproducible mass spectrum for library matching.

Biological Activity and Applications

This compound serves as a crucial chiral synthon in the synthesis of a variety of biologically active molecules, including leukotrienes and pyrrolizidine (B1209537) alkaloids.[1] Its rigid, stereochemically defined structure makes it an ideal starting material for introducing chirality into larger molecules.

Antibacterial Activity against Mycobacterium tuberculosis

Recent studies have indicated that this compound possesses antibacterial activity against Mycobacterium tuberculosis.[3] The proposed mechanism of action involves the binding of the compound to an adenosine (B11128) receptor on the bacterial cell membrane, leading to the inhibition of bacterial growth.[3] The carbon chain of the molecule is believed to be essential for this activity.

Proposed Mechanism of Antibacterial Action

Caption: A diagram illustrating the proposed mechanism of antibacterial action against M. tuberculosis.

Safety and Handling

Standard laboratory safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chiral building block with well-defined physical and chemical properties. Its synthesis is achievable through established protocols, and its purity can be assessed by standard analytical techniques. The emerging evidence of its antibacterial activity against Mycobacterium tuberculosis opens up new avenues for its application in drug discovery and development. This guide provides a solid foundation for researchers and scientists working with this important chiral synthon.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemimpex.com [chemimpex.com]

- 3. glycodepot.com [glycodepot.com]

- 4. This compound | C7H10O4 | CID 386843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 9. mdpi.com [mdpi.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to 2,3-O-Isopropylidene-D-erythronolactone

This technical guide provides an in-depth overview of 2,3-O-Isopropylidene-D-erythronolactone, a versatile chiral synthon with significant applications in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Properties

This compound is a white, crystalline solid at room temperature.[1] It serves as a crucial building block in the synthesis of various complex natural products, including steroidal hormones, cardiac glycosides, and terpenoids.[1] Its rigid bicyclic structure and defined stereochemistry make it an ideal starting material for enantioselective synthesis.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 158.15 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₀O₄ | [1][2][3] |

| Melting Point | 63-64 °C | [1] |

| Alternate Melting Point | 65.5–66 °C | [6] |

| Alternate Melting Point | 67-69 °C | [7] |

| Alternate Melting Point | 68 °C | [5][8] |

| Optical Activity [α]²⁵/D | -113.8° (c 1.11, H₂O) | [6] |

| CAS Number | 25581-41-3 | [4][7] |

| Solubility | Soluble in organic solvents (ethanol, chloroform, acetone); low solubility in water. | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is well-established, with a common method involving the acid-catalyzed cyclization of D-erythrose with acetone (B3395972).[1] A detailed experimental protocol for its preparation from D-erythronolactone is provided below, adapted from a procedure in Organic Syntheses.

Synthesis of this compound from D-erythronolactone

This procedure details the conversion of D-erythronolactone to its isopropylidene derivative.

Materials:

-

D-erythronolactone

-

Acetone

-

p-Toluenesulfonic acid monohydrate

-

Anhydrous ether

-

Hexanes

-

6 N aqueous hydrochloric acid

Procedure:

-

To a solid residue containing D-erythronolactone, add 175 mL of acetone and swirl to loosen the solids.

-

To the stirred mixture, add 0.42 g of p-toluenesulfonic acid monohydrate at room temperature.

-

Blanket the slurry with nitrogen and stir at room temperature for 18 hours.

-

In a separate 2-L, three-necked, round-bottomed flask, cool a mixture of 500 mL of anhydrous ether and 61.3 mL of triethylamine to 5°C in an ice bath.

-

Decant the reaction mixture into the triethylamine solution. Rinse the residual solids with 60 mL of ether and decant this into the triethylamine solution as well.

-

The combined filtrate and washes are acidified to pH 1 by the cautious addition of 150 mL of 6 N aqueous hydrochloric acid.

-

The acidic solution is concentrated using a rotary evaporator at 50°C under water aspirator pressure.

-

The residue is dried at 50°C/0.2 mm to yield a solid.

-

The solution is removed from the steam bath and treated with 225 mL of hexanes, resulting in an immediate precipitate.

-

The mixture is refrigerated at 0°C for 3.5 hours and then filtered with suction.

-

The resulting solid is washed with 100 mL of hexanes and dried under high vacuum at 20°C to yield this compound.[6]

Synthetic Pathway and Logical Flow

The synthesis of this compound is a multi-step process. The following diagram illustrates the logical workflow of the synthesis, starting from D-Erythronolactone.

Caption: Synthesis workflow for this compound.

Biological Significance and Applications

This compound is not just a synthetic intermediate; it has also been investigated for its own biological properties. Studies have indicated potential anti-inflammatory, antiviral, and antitumor activities.[1] Furthermore, it has demonstrated antifungal properties against several fungal species.[1] Its utility as a chiral building block is paramount in the synthesis of biologically active compounds, including leukotrienes and pyrrolizidine (B1209537) alkaloids.[6][7] The isopropylidene group can be selectively removed, providing access to other useful derivatives for further chemical transformations.[1]

Recent research has explored its application in the development of novel antiviral and anticancer agents, as well as its potential use as a chiral catalyst in asymmetric synthesis.[1] This highlights the ongoing importance and expanding utility of this compound in medicinal chemistry and organic synthesis.

References

- 1. glycodepot.com [glycodepot.com]

- 2. This compound | C7H10O4 | CID 386843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. (-)-2,3-O-Isopropylidene- D -erythronolactone 98 25581-41-3 [sigmaaldrich.com]

- 5. This compound | 25581-41-3 | MI04755 [biosynth.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound | 25581-41-3 [chemicalbook.com]

- 8. This compound, 10 g, CAS No. 25581-41-3 | Monosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

An In-depth Technical Guide to 2,3-O-Isopropylidene-D-erythronolactone: Physicochemical Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2,3-O-Isopropylidene-D-erythronolactone, with a primary focus on its melting point. It includes detailed experimental protocols for accurate melting point determination and contextualizes the importance of this chiral synthon in the synthesis of complex natural products.

Physicochemical Data of this compound

The following table summarizes the key quantitative data for this compound, providing a consolidated reference for researchers.

| Property | Value | Source(s) |

| Melting Point | 63-64 °C | [1] |

| 65.5-66 °C | ||

| 67-69 °C | [2][3] | |

| 68-68.5 °C | ||

| 66.0 to 70.0 °C | ||

| Molecular Formula | C₇H₁₀O₄ | [1] |

| Molecular Weight | 158.15 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in most organic solvents (e.g., ethanol, chloroform, acetone), low solubility in water. | [1] |

| Optical Activity | [α]²⁰/D −118° (c = 1 in H₂O) | [2][3] |

| CAS Number | 25581-41-3 | [1] |

Experimental Protocol: Melting Point Determination (USP <741> Class I)

The accurate determination of the melting point is crucial for the identification and purity assessment of crystalline compounds like this compound. The following protocol is based on the United States Pharmacopeia (USP) general chapter <741> for melting range or temperature determination, specifically for Class I substances.[4][5][6]

Apparatus:

-

Melting point apparatus with a heating block and a temperature probe.

-

Capillary tubes (10 cm length, 0.8 - 1.2 mm internal diameter, 0.2 - 0.3 mm wall thickness).[4]

-

Thermometer or calibrated temperature sensor.

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any larger crystals.

-

Charge the capillary tube by tapping the open end into the powdered sample.

-

Compact the powder into the sealed end of the capillary tube by tapping the tube on a hard surface. The packed column of the sample should be 2.5 - 3.5 mm high.[4]

-

-

Initial (Rapid) Determination:

-

To determine an approximate melting point, a rapid heating rate (e.g., 10-20 °C per minute) can be used. This provides a rough estimate and saves time.

-

-

Accurate (Slow) Determination:

-

Set the starting temperature of the melting point apparatus to approximately 5-10 °C below the expected melting point.

-

Insert the charged capillary tube into the heating block.

-

Heat the sample at a slow, controlled rate of approximately 1 °C per minute.[4]

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting).

-

Continue heating at the same rate and record the temperature at which the last solid particle melts (the clear point).

-

The melting range is the interval between the onset and clear point temperatures. For a pure substance, this range should be narrow.

-

-

Mixed Melting Point (for identity confirmation):

-

To confirm the identity of the substance, a mixed melting point determination can be performed.

-

An intimate mixture of the sample and an authentic reference standard of this compound (in approximately equal parts) is prepared.

-

The melting point of the mixture is determined using the same procedure as above.

-

If the sample is identical to the reference standard, the melting point of the mixture will not be depressed.

-

Role in Natural Product Synthesis: A Workflow Perspective

This compound is a valuable chiral building block, often referred to as a chiral synthon, in the total synthesis of complex, biologically active natural products. Its rigid, stereochemically defined structure allows for the introduction of specific chirality into a target molecule. The following diagram illustrates a generalized workflow for the utilization of such a chiral synthon in a multi-step synthesis.

Caption: Generalized workflow for the use of a chiral synthon in natural product synthesis.

Application in Drug Development: Leukotriene Synthesis

Leukotrienes are a group of inflammatory mediators derived from arachidonic acid.[7] Their biosynthesis is a key target for the development of anti-inflammatory drugs. The complex stereochemistry of leukotrienes necessitates the use of chiral building blocks in their total synthesis. This compound serves as a precursor to C4 chiral synthons that can be incorporated into the carbon skeleton of leukotrienes. The following diagram outlines the key stages of the leukotriene biosynthetic pathway, which synthetic chemists aim to replicate and modify.

References

- 1. gmp-sop-download.com [gmp-sop-download.com]

- 2. drugfuture.com [drugfuture.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. thinksrs.com [thinksrs.com]

- 5. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]

- 6. scribd.com [scribd.com]

- 7. Leukotrienes: their formation and role as inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 2,3-O-Isopropylidene-D-erythronolactone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-O-Isopropylidene-D-erythronolactone, a key chiral synthon in the synthesis of various natural products and pharmaceuticals. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining solubility, which can be adapted for specific laboratory requirements.

Core Concepts: Solubility of this compound

This compound presents as a white crystalline solid.[1] Its molecular structure, featuring both polar (lactone, ether) and non-polar (isopropylidene) groups, governs its solubility characteristics.

Qualitative Solubility Summary

-

High Solubility: The compound is generally described as soluble in most common organic solvents. Specific examples frequently cited include:

-

Low Solubility: It exhibits low solubility in water.[1]

This solubility profile is consistent with a molecule of its polarity, making it suitable for a wide range of organic reactions and purifications using non-aqueous solvent systems.

Quantitative Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data (e.g., g/100 mL or mol/L at specified temperatures) for this compound in various organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method | Reference |

| e.g., Ethanol | e.g., 25 | Data not available | Data not available | e.g., Shake-Flask | Internal Data |

| e.g., Chloroform | e.g., 25 | Data not available | Data not available | e.g., Shake-Flask | Internal Data |

| e.g., Acetone | e.g., 25 | Data not available | Data not available | e.g., Shake-Flask | Internal Data |

| e.g., Ethyl Acetate | e.g., 25 | Data not available | Data not available | e.g., Shake-Flask | Internal Data |

| e.g., Dichloromethane | e.g., 25 | Data not available | Data not available | e.g., Shake-Flask | Internal Data |

| e.g., Hexanes | e.g., 25 | Data not available | Data not available | e.g., Shake-Flask | Internal Data |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid in a solvent. The following is a generalized protocol that can be adapted for this compound.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or screw-cap flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or RI) or another suitable analytical instrument (e.g., Gas Chromatography, UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary.

-

Sample Preparation: Add an excess amount of crystalline this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The agitation speed should be vigorous enough to keep the solid suspended.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a solid compound in a solvent.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

Spectroscopic Data and Experimental Protocols for 2,3-O-Isopropylidene-D-erythronolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-O-Isopropylidene-D-erythronolactone, a key chiral building block in organic synthesis. The information presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (Molecular Formula: C₇H₁₀O₄, Molecular Weight: 158.15 g/mol ).[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃)

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available in search results |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific chemical shift and coupling constant values were not available in the aggregated search results. Researchers should refer to spectral databases such as SpectraBase for detailed peak lists.[1][4]

Infrared (IR) Spectroscopy

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available in search results | C=O (Lactone) stretch |

| Data not available in search results | C-O stretch |

| Data not available in search results | C-H stretch |

Note: Specific peak values were not available in the aggregated search results. The interpretation is based on the known functional groups of the molecule.

Mass Spectrometry (MS)

Ionization Method: Gas Chromatography-Mass Spectrometry (GC-MS)

| m/z | Interpretation |

| 158 | [M]⁺ (Molecular Ion) |

| Data not available in search results | Fragment ions |

Note: The molecular ion peak corresponds to the molecular weight of the compound. A detailed fragmentation pattern was not available in the search results.[1]

Experimental Protocols

The following sections detail the generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube

-

Pipette

-

NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube.

-

Acquisition of ¹H NMR Spectrum:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

-

Acquisition of ¹³C NMR Spectrum:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR Spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Place a small amount (1-2 mg) of this compound in an agate mortar.[5]

-

Add approximately 100-200 mg of dry KBr powder. The typical sample to KBr ratio is about 1:100.[5]

-

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.[6][7]

-

Transfer the powder to a pellet die.

-

Press the powder under high pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.[6][8]

-

-

Background Spectrum: Place the KBr pellet holder (with a blank KBr pellet if necessary) in the FT-IR spectrometer and record a background spectrum.

-

Sample Spectrum: Place the sample pellet in the spectrometer and record the IR spectrum.

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Volatile organic solvent (e.g., dichloromethane, ethyl acetate)

-

GC-MS instrument with a suitable capillary column (e.g., non-polar)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent. The concentration should be in the range of 10-100 µg/mL.[9]

-

GC-MS System Setup:

-

Set the appropriate GC parameters, including injector temperature, oven temperature program (a temperature ramp to ensure separation of components), and carrier gas flow rate (typically helium).

-

Set the MS parameters, including ionization mode (typically Electron Ionization - EI at 70 eV), mass range to be scanned, and detector voltage.[10]

-

-

Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC injector port.

-

Data Acquisition: The sample is vaporized and separated on the GC column. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

-

Data Analysis: The resulting mass spectrum will show the molecular ion peak and various fragment ion peaks, which can be used to confirm the molecular weight and deduce structural information.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the molecular structure of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Molecular structure of this compound with key atoms.

References

- 1. This compound | C7H10O4 | CID 386843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. glycodepot.com [glycodepot.com]

- 3. chemimpex.com [chemimpex.com]

- 4. spectrabase.com [spectrabase.com]

- 5. shimadzu.com [shimadzu.com]

- 6. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. uoguelph.ca [uoguelph.ca]

- 10. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Properties and Applications of 2,3-O-Isopropylidene-D-erythronolactone (CAS 25581-41-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical substance identified by CAS number 25581-41-3, (-)-2,3-O-Isopropylidene-D-erythronolactone. It is a versatile chiral synthon derived from D-erythronolactone and is widely utilized in organic synthesis, particularly in carbohydrate chemistry and the development of biologically active molecules. This document consolidates its physicochemical properties, spectroscopic data, and reported biological activities. Detailed experimental protocols for its synthesis are provided, alongside visualizations of its synthetic pathway, proposed mechanism of action, and applications as a chiral building block.

Chemical Identification and Physicochemical Properties

2,3-O-Isopropylidene-D-erythronolactone is a white, crystalline solid.[1] It is characterized by a lactone structure with an isopropylidene group protecting the hydroxyl groups at the 2 and 3 positions, rendering it a valuable intermediate for stereoselective synthesis.[2][3] While it has a relatively low solubility in water, it is soluble in a variety of organic solvents such as ethanol, chloroform, and acetone.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 25581-41-3 |

| IUPAC Name | (3aR,6aR)-2,2-dimethyldihydrofuro[3,4-d][1][4]dioxol-4(3aH)-one[1] |

| Synonyms | (-)-2,3-O-Isopropylidene-D-erythronolactone, 2,3-O-isopropylidene-d-erythronolactol[1][5] |

| Molecular Formula | C₇H₁₀O₄[1] |

| InChI Key | WHPSMBYLYRPVGU-RFZPGFLSSA-N[6] |

| SMILES | CC1(C)O[C@@H]2COC(=O)[C@@H]2O1[6] |

| MDL Number | MFCD00134440[6] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 158.15 g/mol [1] |

| Appearance | White to off-white crystalline solid/powder[1][3] |

| Melting Point | 63-69 °C[1][6][7] |

| Optical Activity | [α]²⁰/D −118° (c = 1 in H₂O)[6] |

| Solubility | Low in water; Soluble in ethanol, chloroform, acetone[1] |

| Storage | Room temperature, keep dry and cool |

Synthesis and Characterization

The primary synthesis of this compound involves the acid-catalyzed cyclization of D-erythrose with acetone.[1] A well-documented, high-yield procedure published in Organic Syntheses details its preparation from D-isoascorbic acid (erythorbic acid).[6]

Experimental Protocol: Synthesis from D-Isoascorbic Acid

This protocol is adapted from Organic Syntheses, Coll. Vol. 7, p.294 (1990); Vol. 61, p.77 (1983).[6]

Materials:

-

D-Isoascorbic acid

-

Sodium carbonate

-

30% Hydrogen peroxide

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate

-

Anhydrous ether

-

Hexanes

Procedure:

-

Oxidative Degradation: A solution of D-isoascorbic acid in water is treated with sodium carbonate. The mixture is cooled, and 30% hydrogen peroxide is added dropwise, maintaining a low temperature. The reaction is exothermic. After the addition is complete, the mixture is stirred and then acidified, leading to vigorous evolution of carbon dioxide.

-

Solvent Removal: The water is removed under reduced pressure to obtain a solid residue of D-erythronolactone.

-

Acetonide Formation: The crude D-erythronolactone is suspended in anhydrous methanol and 2,2-dimethoxypropane. p-Toluenesulfonic acid monohydrate is added as a catalyst, and the slurry is stirred at room temperature for 18 hours under a nitrogen blanket.

-

Work-up: The reaction mixture is decanted into a cooled solution of triethylamine in anhydrous ether to neutralize the acid. The resulting mixture is filtered, and the solids are washed thoroughly with anhydrous ether.

-

Purification and Crystallization: The combined organic phases are concentrated under reduced pressure. The residue is dissolved in a minimal amount of hot ether, and hexanes are added to induce precipitation. The mixture is refrigerated to complete crystallization.

-

Isolation: The crystalline product is collected by suction filtration, washed with cold hexanes, and dried under high vacuum to yield this compound as a white solid.

Table 3: Spectroscopic Data for Characterization

| Spectrum Type | Data |

| ¹H NMR (100 MHz, CDCl₃) | δ: 1.37 (s, 3 H, C₂-CH₃), 1.46 (s, 3 H, C₂-CH₃), 4.42 (d, 2 H, J= 2, H₆), 4.75 (d, 1 H, J = 6, H₃ₐ), 4.89 (dt, 1 H, J = 6, J = 2, H₆ₐ) |

| IR (CHCl₃) | cm⁻¹: 1786 (γ-lactone C=O) |

Data sourced from Organic Syntheses procedure.

Caption: Synthesis workflow for this compound.

Biological Activities and Mechanism of Action

This compound has been reported to possess a range of biological properties, although detailed mechanistic studies are limited in publicly available literature. In vitro studies have indicated that it is relatively non-toxic with low cytotoxicity against various human cell lines.[1]

Table 4: Summary of Reported Biological Activities

| Activity | Description |

| Antimicrobial | Exhibits antifungal activity against several fungal species.[1] Also reported to have antibacterial activity against tuberculosis by binding to the adenosine (B11128) receptor in the bacterial cell membrane, which inhibits bacterial growth.[1][7] |

| Antiviral | Reported to have antiviral activity.[1] |

| Antitumor | Has shown antitumor activity in some studies.[1] |

| Anti-inflammatory | Possesses anti-inflammatory properties.[1] |

Proposed Antibacterial Mechanism of Action

It has been proposed that the antibacterial activity of this compound, particularly against tuberculosis, involves the inhibition of bacterial growth through interaction with the adenosine receptor.[1][7]

References

An In-depth Technical Guide to 2,3-O-Isopropylidene-D-erythronolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-O-Isopropylidene-D-erythronolactone, a versatile chiral building block crucial in synthetic organic chemistry and drug development. This document details its chemical structure, physicochemical properties, and provides an in-depth experimental protocol for its synthesis. Furthermore, its significant applications as a chiral synthon in the total synthesis of complex natural products and pharmaceuticals are discussed. All quantitative data are presented in standardized tables for clarity and comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Introduction

This compound is a protected derivative of D-erythronolactone, a C4 carbohydrate. The isopropylidene group serves as a protecting group for the cis-diol functionality, enabling selective reactions at other positions of the molecule.[1] This feature, combined with its well-defined stereochemistry, makes it a valuable chiral pool starting material for the enantioselective synthesis of a wide array of bioactive molecules, including leukotrienes and pyrrolizidine (B1209537) alkaloids.[2] Its utility in medicinal chemistry is significant, as the stereochemical integrity of a molecule is often paramount to its biological activity.[1]

Molecular Structure and Properties

The fundamental structure of this compound consists of a γ-lactone ring fused with a 1,3-dioxolane (B20135) ring formed by the isopropylidene protection of the C2 and C3 hydroxyl groups of D-erythronolactone.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₄ | [2][3] |

| Molecular Weight | 158.15 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 67-69 °C | [2][3] |

| Optical Rotation | [α]²⁰/D -114° to -124° (c=2 in water) | [2][3] |

| CAS Number | 25581-41-3 | [2][3] |

| Purity | ≥ 99% (Assay) | [2] |

| Storage | Store at room temperature | [2] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound. The characteristic spectral data are summarized below.

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 4.89 (dd, J=5.7, 3.8 Hz, 1H), 4.76 (d, J=5.7 Hz, 1H), 4.50-4.39 (m, 2H), 1.49 (s, 3H), 1.41 (s, 3H) |

| ¹³C NMR | Refer to publicly available spectral databases for detailed assignments. |

| Infrared (IR) | Characteristic absorptions for C=O (lactone) and C-O stretching. |

| Mass Spectrometry | Molecular Ion (M⁺): Expected at m/z = 158.0579 |

Synthesis of this compound

Several synthetic routes to this compound have been reported, starting from various precursors such as L-rhamnose, D-ribose, D-ribonolactone, potassium D-glucuronate, D-glucose, and erythorbic acid.[2] The synthesis from erythorbic acid is a well-established and efficient method.

Experimental Protocol: Synthesis from Erythorbic Acid

The following protocol is adapted from a procedure published in Organic Syntheses.[2]

Materials and Equipment:

-

Erythorbic acid

-

Anhydrous sodium carbonate

-

30% Hydrogen peroxide

-

6 N Hydrochloric acid

-

Acetone

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate

-

Anhydrous magnesium sulfate

-

Anhydrous ether

-

Hexanes

-

Round-bottom flasks, stirrer, addition funnel, thermometer, rotary evaporator, filtration apparatus

Procedure:

-

Oxidative Cleavage: A solution of erythorbic acid (0.20 mol) in deionized water is cooled in an ice bath. Anhydrous sodium carbonate (0.40 mol) is added in portions. 31.3% aqueous hydrogen peroxide (0.45 mmol) is then added dropwise while maintaining the temperature. The reaction mixture is stirred and then heated to 42°C for 30 minutes.[2]

-

Work-up and Acidification: The excess peroxide is decomposed, and the mixture is filtered. The filtrate is acidified to pH 1 with 6 N hydrochloric acid.[2]

-

Isolation of D-erythronolactone (Intermediate): The acidic solution is concentrated under reduced pressure. The resulting solid residue contains D-erythronolactone.[2]

-

Acetonide Formation: To the crude D-erythronolactone, acetone, anhydrous magnesium sulfate, and 2,2-dimethoxypropane are added. The mixture is stirred, and p-toluenesulfonic acid monohydrate is added as a catalyst. The reaction is stirred at room temperature for 18 hours.[2]

-

Quenching and Extraction: The reaction is quenched by decanting into a cooled solution of triethylamine in anhydrous ether.[2]

-

Purification: The mixture is filtered, and the filtrate is concentrated. The residue is dissolved in a minimal amount of hot ether and then treated with hexanes to induce precipitation. The solid is collected by filtration, washed with hexanes, and dried under vacuum to yield this compound as a white solid.[2]

Applications in Drug Development and Organic Synthesis

This compound is a cornerstone in the synthesis of complex chiral molecules due to its inherent stereochemistry and the ability to selectively deprotect the hydroxyl groups.

Its applications include:

-

Total Synthesis of Natural Products: It has been instrumental as a starting material in the enantioselective synthesis of various natural products, including leukotrienes, which are inflammatory mediators, and pyrrolizidine alkaloids, a class of compounds with a wide range of biological activities.[2]

-

Pharmaceutical Development: The chiral nature of this lactone derivative makes it a valuable intermediate in the development of new drug candidates where specific stereoisomers are required for therapeutic efficacy.[2]

-

Carbohydrate Chemistry: It serves as a key building block in the synthesis of modified carbohydrates and glycosylated compounds, which are important in various biological processes.[2]

-

Biochemical Research: This compound is utilized in studies related to enzyme activity and carbohydrate metabolism.[2]

Conclusion

This compound is a highly valuable and versatile chiral synthon in modern organic chemistry. Its well-defined stereochemistry, coupled with the stability of the isopropylidene protecting group, provides a reliable platform for the construction of complex molecular architectures. The detailed synthetic protocol and comprehensive physicochemical data presented in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this important molecule in their scientific endeavors.

References

Chirality of 2,3-O-Isopropylidene-D-erythronolactone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-O-Isopropylidene-D-erythronolactone is a versatile chiral building block of significant interest in synthetic organic chemistry and drug development. Its rigid, stereochemically defined structure makes it an invaluable starting material for the enantioselective synthesis of complex natural products and pharmacologically active molecules. This technical guide provides a comprehensive overview of the chirality of this compound, including its stereochemical properties, methods for its characterization, and its application as a chiral synthon. Detailed experimental protocols for its synthesis and the determination of its optical activity are also presented.

Introduction

Chirality is a fundamental concept in drug development, as the stereochemistry of a molecule can profoundly influence its biological activity, pharmacology, and toxicology. Enantiomers of a chiral drug can exhibit different, and sometimes adverse, effects. Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance. This compound, a derivative of D-erythronic acid, serves as a crucial C4 chiral building block.[1] Its locked bicyclic structure, arising from the protection of the vicinal diols with an isopropylidene group, provides a conformationally restricted framework that allows for highly stereoselective transformations at its other functional groups. This guide will delve into the key aspects of the chirality of this important synthetic intermediate.

Stereochemistry and Physicochemical Properties

The chirality of this compound originates from the stereocenters of the parent D-erythronolactone. The systematic IUPAC name, (3aR,6aR)-2,2-dimethyldihydrofuro[3,4-d][1][2]dioxol-4-one, unequivocally defines its absolute configuration.[3] The "D" designation in its common name refers to the configuration of the stereocenter furthest from the carbonyl group, analogous to D-glyceraldehyde.

The inherent chirality of this molecule is most directly observed through its optical activity, specifically its ability to rotate the plane of polarized light. The levorotatory nature of the D-enantiomer is indicated by the negative sign of its specific rotation.

Data Presentation

A summary of the key physicochemical and chiroptical properties of this compound is provided in Table 1.

| Property | Value |

| Molecular Formula | C₇H₁₀O₄ |

| Molecular Weight | 158.15 g/mol |

| CAS Number | 25581-41-3 |

| IUPAC Name | (3aR,6aR)-2,2-dimethyldihydrofuro[3,4-d][1][2]dioxol-4-one[3] |

| Melting Point | 67-69 °C[4] |

| Specific Rotation [α]D20 | -118° (c=1 in H₂O) |

| Appearance | White to off-white powder[5] |

| Solubility | Soluble in water and most organic solvents.[5] |

| SMILES | CC1(C)O[C@@H]2COC(=O)[C@@H]2O1 |

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

-

D-Erythronolactone

-

Acetone

-

p-Toluenesulfonic acid monohydrate

-

Anhydrous ether

-

Hexanes

-

6 N aqueous hydrochloric acid

Procedure:

-

To a stirred mixture of D-erythronolactone in acetone, add a catalytic amount of p-toluenesulfonic acid monohydrate at room temperature.

-

Stir the slurry under a nitrogen blanket at room temperature for 18 hours.

-

Cool a mixture of anhydrous ether and triethylamine in an ice bath to 5°C.

-

Decant the reaction mixture into the cold triethylamine solution. Rinse the residual solids with ether and decant into the triethylamine solution as well.

-

Acidify the combined filtrate and washes to pH 1 by the cautious addition of 6 N aqueous hydrochloric acid.

-

Concentrate the acidic solution using a rotary evaporator.

-

Dry the residue under vacuum to obtain the crude product.

-

Dissolve the crude product in a minimal amount of hot ethyl acetate (B1210297) and add hexanes to precipitate the product.

-

Cool the mixture to 0°C to complete crystallization.

-

Filter the solid, wash with cold hexanes, and dry under high vacuum to yield this compound as a white solid.

Determination of Optical Rotation by Polarimetry

The chirality of this compound is confirmed by measuring its specific rotation using a polarimeter.

Equipment and Materials:

-

Polarimeter

-

Sodium lamp (D-line, 589 nm)

-

Polarimeter cell (1 dm path length)

-

Volumetric flask

-

Analytical balance

-

This compound

-

Distilled water (or other suitable solvent)

Procedure:

-

Instrument Calibration: Turn on the polarimeter and allow the sodium lamp to warm up. Calibrate the instrument by measuring the optical rotation of a blank sample (the solvent to be used for the sample solution). The reading should be zero.[6]

-

Sample Preparation: Accurately weigh a sample of this compound (e.g., 100 mg) and dissolve it in a known volume of distilled water (e.g., 10 mL) in a volumetric flask to obtain a precise concentration (c, in g/mL).[6]

-

Measurement: Rinse the polarimeter cell with a small amount of the sample solution and then fill the cell, ensuring no air bubbles are present. Place the cell in the polarimeter.

-

Data Acquisition: Measure the observed optical rotation (α) of the sample solution. Record the temperature (T) at which the measurement is taken.

-

Calculation of Specific Rotation: Calculate the specific rotation [α] using Biot's law:[2][7]

[α]DT = α / (l × c)

where:

-

[α]DT is the specific rotation at temperature T using the D-line of a sodium lamp.

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in g/mL.

-

Visualization of Chirality and Synthetic Utility

Graphviz diagrams are provided to visualize the logical relationships and workflows discussed in this guide.

Caption: Workflow for the synthesis and chiral analysis of this compound.

Caption: Generalized synthetic pathway illustrating the use of this compound.

Applications in Drug Development and Natural Product Synthesis

This compound is a valuable chiral synthon for the synthesis of a variety of complex molecules. Its utility has been demonstrated in the total synthesis of natural products such as leukotrienes and pyrrolizidine (B1209537) alkaloids.[1] The defined stereochemistry of the lactone is transferred through subsequent reaction steps, allowing for the construction of multiple new stereocenters with high diastereoselectivity. This control over stereochemistry is critical in the development of single-enantiomer drugs, where the desired therapeutic effect is often associated with a specific stereoisomer. For instance, it has been employed in the convergent synthesis of hydroxylated indolizidines and the oxazole (B20620) segment of calyculin.

Conclusion

This compound is a chiral molecule of significant importance in stereoselective synthesis. Its well-defined absolute configuration, confirmed by its characteristic negative specific rotation, makes it an ideal starting material for the synthesis of complex chiral molecules. The experimental protocols for its synthesis and the determination of its optical activity are well-established. For researchers and professionals in drug development, a thorough understanding of the chirality of this and other chiral building blocks is essential for the rational design and synthesis of new, effective, and safe therapeutic agents.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 3. This compound | C7H10O4 | CID 386843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (-)-2,3-O-Isopropylidene- D -erythronolactone 98 25581-41-3 [sigmaaldrich.com]

- 5. guidechem.com [guidechem.com]

- 6. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

stability and storage of 2,3-O-Isopropylidene-D-erythronolactone

An In-depth Technical Guide on the Stability and Storage of 2,3-O-Isopropylidene-D-erythronolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile chiral building block utilized in the synthesis of various natural products and pharmaceutical intermediates.[1] Its stability during storage and handling is critical to ensure its purity, reactivity, and the integrity of subsequent synthetic steps. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, potential degradation pathways, and methodologies for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀O₄ | [2] |

| Molecular Weight | 158.15 g/mol | [2][3] |

| Appearance | White to off-white solid, powder, or crystal | [1][2] |

| Melting Point | 67-69 °C | [4] |

| Solubility | Soluble in most organic solvents; low solubility in water | [1][3] |

| Purity (Typical) | >98.0% (by GC) | [5][6] |

Stability and Storage

General Stability

This compound is generally considered a stable compound under normal and ambient conditions.[1][2][4][5] Multiple supplier safety data sheets (SDS) confirm that it is chemically stable at room temperature and not prone to hazardous polymerization or reactions under normal processing.[2]

Recommended Storage Conditions

To maintain its long-term integrity, the following storage conditions are recommended. These are summarized in Table 2.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Reference(s) |

| Temperature | Room temperature (some sources specify 10-25 °C) | [4][7][8] |

| Atmosphere | Store in a dry, well-ventilated place. | [2][9] |

| Container | Keep in a tightly closed container. | [2][9] |

| Incompatibles | Avoid strong oxidizing agents, excess heat, and incompatible products. | [2][4][5] |

Potential Degradation Pathways

The structure of this compound contains two key functional groups susceptible to degradation: a γ-lactone ring and an isopropylidene acetal (B89532). The primary degradation pathway is hydrolysis.

-

Acid-Catalyzed Hydrolysis: The isopropylidene group (acetal) is highly susceptible to acid-catalyzed hydrolysis, which would lead to the removal of this protecting group to yield D-erythronolactone. The lactone ring itself can also undergo acid-catalyzed hydrolysis, although this typically requires more stringent conditions.

-

Base-Catalyzed Hydrolysis: The γ-lactone is susceptible to hydrolysis under basic conditions, which would open the ring to form the corresponding carboxylate salt of erythronic acid. The acetal group is generally stable under basic conditions.

References

- 1. ijsdr.org [ijsdr.org]

- 2. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 5. chemimpex.com [chemimpex.com]

- 6. osti.gov [osti.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. web.vscht.cz [web.vscht.cz]

The Genesis of a Chiral Synthon: A Technical Guide to the Discovery and History of 2,3-O-Isopropylidene-D-erythronolactone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of 2,3-O-Isopropylidene-D-erythronolactone, a pivotal chiral building block in modern organic synthesis. Valued for its stereochemical integrity and versatile reactivity, this lactone derivative has played a significant role in the construction of complex, biologically active molecules. This document provides a comprehensive overview of its historical context, key synthetic methodologies with detailed experimental protocols, and a summary of its physicochemical properties.

Introduction: A Versatile Tool in Asymmetric Synthesis

This compound is a protected derivative of D-erythronolactone, a four-carbon sugar acid. The introduction of the isopropylidene group serves to protect the cis-diol functionality at the C-2 and C-3 positions, allowing for selective chemical transformations at other sites of the molecule. This strategic protection has made it an invaluable chiral synthon, particularly in the total synthesis of natural products such as leukotrienes and pyrrolizidine (B1209537) alkaloids. Its rigid, bicyclic structure provides a well-defined stereochemical framework that chemists can exploit to introduce new chiral centers with high diastereoselectivity.

Historical Development: A Timeline of Discovery

The journey to the widespread use of this compound is rooted in the foundational work of carbohydrate chemistry in the early 20th century. The timeline below outlines the key developments that led to its synthesis and application.

The synthesis of the parent compound, D-erythronolactone, was a critical precursor. Early work by Glattfeld and Forbrich in 1934, followed by Jelinek and Upson in 1938, laid the groundwork for accessing this C4 sugar lactone. The strategic use of the isopropylidene protecting group in carbohydrate chemistry was significantly advanced by the work of Baer and Fischer in 1939 with their synthesis of 2,3-O-isopropylidene-D-glyceraldehyde. This set the stage for the application of this protecting group to other small sugar derivatives, including D-erythronolactone, leading to the versatile chiral synthon used today.

Synthetic Methodologies and Experimental Protocols

This compound has been synthesized from a variety of starting materials. The following sections detail the experimental protocols for some of the most significant synthetic routes.

Synthesis from D-Erythronic Acid (via Erythorbic Acid)

This is a widely cited and reliable method, detailed in Organic Syntheses. It involves the oxidative cleavage of erythorbic acid to form D-erythronolactone, which is then protected as its isopropylidene acetal.

Experimental Workflow:

Detailed Protocol:

-

Step 1: Preparation of D-Erythronolactone from Erythorbic Acid

-

A solution of erythorbic acid (35.2 g, 0.20 mol) in deionized water (500 mL) is cooled in an ice bath.

-

Anhydrous sodium carbonate (42.4 g, 0.40 mol) is added in portions.

-

Aqueous hydrogen peroxide (31.3%, 44 mL, 0.45 mol) is added dropwise, maintaining the temperature below 20°C.

-

The reaction mixture is then heated to 42°C for 30 minutes.

-

Excess peroxide is decomposed by the addition of activated carbon (Norit A), and the mixture is heated on a steam bath.

-

The hot solution is filtered, and the filtrate is acidified to pH 1 with 6 N hydrochloric acid.

-

The solution is concentrated in vacuo to yield a solid residue containing D-erythronolactone.[1]

-

-

Step 2: Preparation of this compound

-

To the crude D-erythronolactone residue is added acetone (175 mL) and anhydrous magnesium sulfate (B86663) (50 g).

-

2,2-Dimethoxypropane (350 mL, 2.85 mol) is added, followed by p-toluenesulfonic acid monohydrate (0.42 g, 0.0022 mol).

-

The mixture is stirred at room temperature for 18 hours under a nitrogen atmosphere.

-

The reaction mixture is then decanted into a cold solution of triethylamine (B128534) (61.3 mL, 0.44 mol) in anhydrous ether (500 mL).

-

The resulting precipitate is filtered off, and the filtrate is concentrated.

-

The residue is dissolved in hot ethyl acetate (B1210297) and then treated with hexanes to induce crystallization.

-

The product is collected by filtration and dried under vacuum to yield this compound as a white solid.[1]

-

Synthesis from L-Rhamnose

An alternative route utilizes the oxidative degradation of a protected L-rhamnose derivative. This method provides access to the enantiomeric L-series and, by extension, the D-series from the corresponding D-sugar.

Experimental Workflow:

Detailed Protocol (Generalized):

-

Step 1: Acetonide Formation L-Rhamnose is treated with acetone in the presence of an acid catalyst (e.g., hydrogen chloride) to selectively form 2,3-O-isopropylidene-β-L-rhamnose.[2]

-

Step 2: Reduction The anomeric carbon is reduced, typically with sodium borohydride, to yield the corresponding glycitol.[3]

-

Step 3: Oxidative Cleavage The resulting diol is cleaved with an oxidizing agent such as sodium periodate (B1199274) to yield 2,3-O-isopropylidene-L-erythrose.[3]

-

Step 4: Oxidation to the Lactone The resulting erythrose derivative can be oxidized to the corresponding erythronolactone.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀O₄ | [4] |

| Molecular Weight | 158.15 g/mol | [4] |

| Melting Point | 65.5–69 °C | [1] |

| Appearance | White solid | [1] |

| Optical Rotation [α]²⁵_D_ | -113.8° (c 1.11, H₂O) | [1] |

| Optical Rotation [α]²⁰_D_ | -118° (c 1, H₂O) |

Table 2: Spectroscopic Data

| Technique | Key Features |

| ¹H NMR (CDCl₃) | δ (ppm): 4.8-4.9 (m, 1H), 4.6-4.7 (m, 1H), 4.3-4.5 (m, 2H), 1.45 (s, 3H), 1.35 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 174.5, 113.5, 76.0, 75.5, 65.0, 26.5, 25.0 |

| IR (KBr) | ν (cm⁻¹): ~1780 (C=O, lactone), ~1380, 1370 (gem-dimethyl) |

Conclusion

This compound has a rich history rooted in the fundamental principles of carbohydrate chemistry. Its development as a key chiral synthon is a testament to the ingenuity of chemists in harnessing the stereochemical information inherent in natural products. The synthetic routes detailed in this guide provide reliable and scalable methods for its preparation, ensuring its continued availability to the research community. As the demand for enantiomerically pure pharmaceuticals and complex molecules grows, the importance of such well-defined chiral building blocks will undoubtedly continue to increase.

References

The Natural Occurrence of Erythronolactone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythronolactone derivatives, and more broadly, lactone-containing natural products, represent a diverse and significant class of secondary metabolites with a wide array of biological activities. While the direct natural occurrence of simple erythronolactone derivatives is not extensively documented, several structurally related and biosynthetically relevant lactones are produced by a variety of organisms, particularly fungi and bacteria. These compounds, including butenolides like asperlactone (B158665) and polyketide-derived macrolactones such as erythronolide B, serve as crucial precursors to medicinally important molecules and exhibit intrinsic bioactivities, including antimicrobial and cytotoxic effects. This technical guide provides a comprehensive overview of the natural occurrence of these relevant lactone derivatives, detailing their sources, biosynthetic pathways, methods for isolation and characterization, and known biological activities.

Introduction

Lactones are cyclic esters that are widespread in nature and contribute to the flavor and aroma of many foods and beverages. Beyond these sensory roles, many naturally occurring lactones possess potent biological activities, making them a focal point for drug discovery and development.[1][2] This guide focuses on compounds that are structurally or biosynthetically related to a four-carbon lactone core, exemplified by fungal metabolites like asperlactone, patulin (B190374), and penicillic acid, as well as the more complex macrolactone precursor, erythronolide B. These compounds are all products of polyketide biosynthesis, a versatile pathway responsible for a vast number of natural products.[1][3]

Fungal Lactone Derivatives

Fungi, particularly species of Aspergillus and Penicillium, are prolific producers of a diverse range of lactone-containing secondary metabolites.[1][4][5] These compounds often exhibit significant biological activities, including antimicrobial and cytotoxic properties.

Asperlactone

Asperlactone is a butenolide, a class of lactones with a four-carbon heterocyclic ring structure, that has been isolated from several species of the genus Aspergillus.[1][6] It is a polyketide-derived metabolite with reported antifungal and antibacterial activities.[1]

Table 1: Fungal Strains Reported to Produce Asperlactone

| Fungal Species | Source/Host of Isolation |

| Aspergillus ochraceus | Environmental contamination sample, apple-packing house; Rhizospheric soil of Bruguiera gymnorrhiza |